Succinimide

概述

描述

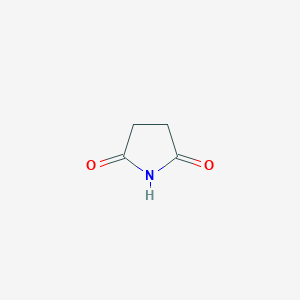

Succinimide (C₄H₅NO₂) is a five-membered heterocyclic compound containing two ketone groups. It serves as a foundational structure for synthesizing derivatives with diverse pharmacological activities, including anti-diabetic, anti-Alzheimer’s, antioxidant, and anticancer properties . Its derivatives are typically synthesized via Michael addition reactions between ketones and N-aryl maleimides, yielding high-purity products in a single step .

科学研究应用

Pharmaceutical Applications

Intermediate for Drug Synthesis

- Succinimide is primarily used as an intermediate in the synthesis of several pharmaceutical compounds. Notably, it is a precursor to anticonvulsants such as phenytoin and other central nervous system-active drugs. Research indicates that this compound derivatives exhibit various pharmacological activities, including anticonvulsant, anti-inflammatory, and antitumor effects .

Active Pharmaceutical Ingredients

- This compound is utilized in the formulation of active pharmaceutical ingredients (APIs) and serves as a stabilizer and binder in solid-dose formulations like tablets and capsules. Its derivatives have been explored for their potential to enhance drug stability and bioavailability .

Case Study: Acetylcholinesterase Inhibitors

- Recent studies have shown that this compound derivatives can act as acetylcholinesterase inhibitors, which are crucial in treating Alzheimer's disease. These compounds have been found to be less effective than established drugs like donepezil but still demonstrate significant inhibitory activity .

Polymer Production

Polymer Synthesis

- In the polymer industry, this compound is employed as a monomer or crosslinking agent in polyamide resins. Its incorporation improves the thermal stability and mechanical properties of the resulting polymers .

Epoxy Resin Curing Agents

- This compound derivatives are also used as curing agents for epoxy resins, which are widely applied in coatings, adhesives, and electrical components due to their durability and chemical resistance .

Agrochemical Industry

Herbicide and Fungicide Production

- This compound derivatives are integral to formulating certain herbicides and fungicides, enhancing the effectiveness of agricultural pest control measures. They contribute to the stability and efficacy of pesticide formulations .

Organic Synthesis

Reagent in Organic Chemistry

- This compound serves as a reagent in organic synthesis, particularly for cyclization reactions. It is involved in preparing various nitrogen-containing heterocycles and cyclic amides, showcasing its versatility in synthetic chemistry .

Electronics and Automotive Applications

Corrosion Inhibitors

- In the automotive sector, this compound derivatives function as corrosion inhibitors, protecting metal surfaces from oxidative damage. This application is vital for prolonging the lifespan of machinery components .

Lubricants

- This compound compounds are added to lubricants and engine oils to enhance performance by reducing friction and wear, thereby improving machinery efficiency .

Food Industry

Food Additive

- Although less common, this compound can act as a food additive where it serves as a stabilizer or intermediate in producing specific food products .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical | Drug synthesis (e.g., phenytoin) | Anticonvulsant properties |

| Active pharmaceutical ingredients | Stability enhancement | |

| Polymer Production | Monomer/crosslinking agent for polyamides | Improved thermal stability |

| Curing agents for epoxy resins | Durability and chemical resistance | |

| Agrochemical | Herbicides/fungicides | Enhanced efficacy |

| Organic Synthesis | Reagent for cyclization reactions | Versatile synthetic applications |

| Electronics/Automotive | Corrosion inhibitors | Protection against oxidative damage |

| Lubricants | Reduced friction | |

| Food Industry | Food additive | Stabilization of food products |

作用机制

琥珀酰亚胺的作用机制,特别是用作抗惊厥药的衍生物,涉及抑制大脑中 T 型钙通道。这种抑制减少了与癫痫发作相关的异常电活动 . 琥珀酰亚胺衍生物提高了癫痫发作阈值,并抑制了失神性癫痫发作中每秒三次丘脑“尖波和慢波”放电 .

类似化合物:

- 马来酰亚胺

- N-氯代琥珀酰亚胺

- N-溴代琥珀酰亚胺

比较:

- 马来酰亚胺: 与琥珀酰亚胺类似,马来酰亚胺也是一种环状酰亚胺,但在其结构中包含一个双键,使其在某些化学反应中更具反应性。

- N-氯代琥珀酰亚胺和 N-溴代琥珀酰亚胺: 这些化合物是琥珀酰亚胺的卤代衍生物,通常用作有机合成中的卤化剂 .

琥珀酰亚胺在稳定性和反应性之间的平衡是独一无二的,使其在化学、生物学、医学和工业中具有广泛的应用。

相似化合物的比较

Comparison with Structurally Similar Compounds

Ethosuximide

Ethosuximide, an anticonvulsant, shares structural similarities with succinimide. In C. elegans models of TDP-43 proteinopathy, ethosuximide derivatives (e.g., α-methyl-α-phenylthis compound, MPS) demonstrated significant bioactivity, whereas this compound itself was inactive . Bioaccumulation studies using $ ^1H $ NMR spectroscopy revealed distinct metabolic profiles: this compound showed poor uptake compared to ethosuximide derivatives, correlating with its lack of efficacy in neurodegeneration models .

Hydantoins and Pyrrolidinones

Hydantoins (e.g., compounds 11a–c) and pyrrolidinones (e.g., compound 9) are cyclic imides structurally analogous to this compound. While hydantoins retained moderate AChE inhibitory activity, pyrrolidinone regioisomers exhibited reduced potency compared to this compound derivatives, emphasizing the importance of the 5-position carbonyl group in receptor binding . Hydantoins also introduced an additional hydrogen bond donor, reducing membrane permeability compared to this compound-based compounds .

Pharmacological Comparison with Established Drugs

Acetylcholinesterase (AChE) Inhibitors

This compound derivatives (I) and (II) were compared to FDA-approved AChE inhibitors (Table 1). Their IC₅₀ values (29,000–31,000 µM) were 1,047–1,448 times weaker than donepezil (IC₅₀ = 0.027 µM) but 2.3–2.4 times stronger than rivastigmine (IC₅₀ = 71,000 µM) . Similarly, their binding affinities ($ Ki = 5.13 \times 10^{-3} $–$ 6.38 \times 10^{-3} $ M) were 3.4–4.3 × 10³ times weaker than rivastigmine ($ Ki = 1.5 \times 10^{-5} $–$ 1.5 \times 10^{-3} $ M) .

Table 1. Comparative AChE Inhibition Profiles

| Compound | IC₅₀ (µM) | $ K_i $ (M) |

|---|---|---|

| This compound (I) | 29,000 | $ 6.38 \times 10^{-3} $ |

| This compound (II) | 31,000 | $ 5.13 \times 10^{-3} $ |

| Donepezil | 0.027 | $ 1.4 \times 10^{-10} $–$ 5.6 \times 10^{-6} $ |

| Rivastigmine | 71,000 | $ 1.5 \times 10^{-5} $–$ 1.5 \times 10^{-3} $ |

This compound-Based Ionic Liquids (ILs) vs. Alkali Salts

This compound anion-based ILs (e.g., [HDBU][Suc]) outperformed sodium/potassium this compound in upcycling poly(succinates) into N-substituted succinimides under mild conditions.

Table 2. Catalytic Efficiency in Polymer Upcycling

| Catalyst | Yield (%) | Conditions |

|---|---|---|

| [HDBU][Suc] | 80 | Mild, metal-free |

| Sodium this compound | 0 | Same as above |

Functional Modifications and Limitations

Peptide/Protein Stability

Intramolecular cyclization of aspartic acid residues in peptides (e.g., KR12) using DMTMM generated this compound linkages, reducing antimicrobial activity and serum stability compared to unmodified peptides .

Halogenation Reactions

N-Halosuccinimides (NXS) acted as halogen donors in thianthrene/TfOH-catalyzed reactions. The this compound anion facilitated halogen bond formation, enabling efficient electrophilic halogenation of aromatic compounds .

生物活性

Succinimide, a cyclic imide with the chemical formula , is a significant compound in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound and its derivatives, focusing on their pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of this compound

This compound is characterized by a five-membered ring structure containing two carbonyl groups and one nitrogen atom. This unique configuration allows for various modifications, leading to a wide range of biological activities including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial effects. The compound serves as a fundamental scaffold in drug design, particularly in the development of novel therapeutic agents.

Anticonvulsant Activity

This compound derivatives are well-known for their anticonvulsant properties. For instance, compounds like ethosuximide have been widely used in the treatment of absence seizures. Research indicates that these derivatives modulate neurotransmitter systems, particularly by inhibiting T-type calcium channels, which are crucial in neuronal excitability.

Antioxidant Properties

Recent studies have demonstrated that this compound derivatives exhibit significant antioxidant activities. For example, iodo-sulphonated this compound derivatives showed enhanced DPPH and ABTS radical scavenging activities. These compounds were found to upregulate antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in zebrafish larvae under oxidative stress conditions, indicating their potential as therapeutic agents against oxidative damage .

Antibacterial and Antifungal Activities

This compound derivatives also display notable antibacterial and antifungal properties. A study reported that specific this compound compounds inhibited bacterial growth effectively, suggesting their potential application in treating infections caused by resistant strains . The SAR analysis of these compounds has provided insights into the structural features that enhance their antimicrobial efficacy.

Study on Antioxidant and Antibacterial Properties

In a comprehensive study involving various this compound derivatives, researchers evaluated their antioxidant and antibacterial activities. The findings revealed that certain derivatives significantly inhibited bacterial growth while also demonstrating substantial antioxidant capacity through free radical scavenging assays. These results underscore the dual functionality of succinimides as both protective agents against oxidative stress and effective antimicrobial agents .

Evaluation of Anticancer Activity

Another pivotal study focused on the anticancer potential of novel this compound derivatives. The synthesized compounds were tested against various cancer cell lines, including K562 (chronic myeloid leukemia) and HeLa (cervical cancer) cells. Among the tested compounds, two exhibited significant cytotoxicity with calculated IC50 values indicating their effectiveness in inhibiting cancer cell proliferation .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound derivatives has revealed critical insights into how structural modifications can enhance biological activity. Key findings include:

- Substitution Patterns : The presence of electron-donating groups on the aromatic rings significantly increases the potency of these compounds.

- Ring Modifications : Alterations to the nitrogen atom's position or the carbonyl groups can lead to enhanced selectivity for specific biological targets.

- Molecular Docking Studies : Computational studies have been employed to predict binding affinities and interactions with target enzymes, further guiding the design of more potent derivatives .

常见问题

Q. Basic: What are the standard methodologies for synthesizing and characterizing novel succinimide derivatives?

Methodological Answer:

this compound derivatives are synthesized via solvent-based reactions (e.g., aza-Michael addition) or mechanochemical approaches, followed by rigorous structural validation. Key steps include:

- Synthesis : Solvent-based reactions (e.g., maleimide and amine reactions in THF) or mechanochemical grinding to optimize yield and reduce side products .

- Characterization :

- Spectroscopy : NMR (¹H/¹³C) for functional group identification, FT-IR for carbonyl (C=O) and amine (N-H) stretching, and ESI-MS for molecular weight confirmation .

- Crystallography : XRD to resolve stereochemistry and confirm diastereomer ratios (e.g., aldol products in lissoclimide synthesis) .

- Purity : HPLC to assess reaction completion and isolate intermediates .

Q. Basic: How are this compound derivatives evaluated for biological activity in preclinical models?

Methodological Answer:

- In Vitro Cytotoxicity : HepG2 (liver) and SH-SY5Y (neuroblastoma) cell lines treated with derivatives to assess IC₅₀ values via MTT assays .

- Anticonvulsant Testing :

- 6 Hz Psychomotor Seizure Test : Mice administered test compounds; protection against 32 mA seizures indicates efficacy .

- MES (Maximal Electroshock) Test : Compounds with ED₅₀ < 150 mg/kg (e.g., 128.53–157.51 mg/kg for N-unsubstituted derivatives) are prioritized .

- Comparative Analysis : Benchmark against ethosuximide for protective index (TD₅₀/ED₅₀) .

Q. Advanced: What analytical challenges arise in detecting this compound-mediated protein degradation, and how are they addressed?

Methodological Answer:

this compound formation in proteins (e.g., Asp30 in monoclonal antibodies) is artifact-prone under conventional conditions. Key strategies include:

- Sample Preparation :

- Validation : Hydrolysis at alkaline pH (e.g., pH 9.0) to confirm this compound conversion to Asp and correlate with bioactivity recovery .

Q. Advanced: How can mechanistic insights into this compound formation in protein splicing inform biotechnological applications?

Methodological Answer:

this compound intermediates in protein splicing (e.g., asparagine cyclization) resolve branched intermediates via:

- This compound Detection : Isolation of spliced proteins with C-terminal this compound residues using mass spectrometry .

- Alkali-Labile Bonds : Identification of pH-sensitive bonds in intermediates to optimize splicing efficiency .

- Applications : Engineering self-cleaving tags for recombinant protein purification or synthetic biology constructs .

Q. Advanced: What strategies resolve synthetic challenges in diastereomeric this compound derivatives?

Methodological Answer:

Diastereomer formation (e.g., aldol products in lissoclimide synthesis) requires:

- Reaction Optimization : Use of LiHMDS at -78°C to stabilize enolates and control stereochemistry .

- Chromatographic Separation : Failed flash chromatography necessitates advanced techniques like preparative HPLC or chiral stationary phases .

- Ternary Solvent Systems : Multi-stage Zaiput membrane separators for continuous this compound removal (e.g., toluene/acetone/water) .

Q. Advanced: How do chromatographic retention parameters predict pharmacokinetic properties of this compound derivatives?

Methodological Answer:

- Lipophilicity Assessment : RP-TLC (R₀ᴹ) and HPLC (log kₐ) correlate with:

Q. Advanced: How do sequence-dependent deamidation rates inform the stability of this compound-containing peptides?

Methodological Answer:

- Deamidation Kinetics : Nonenzymatic this compound formation in Gly-Xxx-Asn-Yyy-Gly pentapeptides at pH 7.4 is sequence-dependent.

Q. Basic: What spectroscopic and thermal methods characterize this compound-modified polymers?

Methodological Answer:

- FT-IR : Confirm imide C=O stretches (~1700–1800 cm⁻¹) and azide groups (~2100 cm⁻¹) in PVA membranes .

- Thermal Analysis : TGA to assess decomposition thresholds (e.g., 200–300°C for cross-linked this compound-PVA) .

- XRD/SEM : Evaluate crystallinity changes and surface morphology for membrane applications .

准备方法

Traditional Synthesis from Succinic Acid and Urea

The reaction between succinic acid and urea remains a cornerstone for succinimide production. This method leverages the dehydration-condensation mechanism, where urea acts as both a nitrogen source and a dehydrating agent. Key parameters include the molar ratio of reactants, temperature, and catalyst selection.

In a protocol described by Chen et al., succinic acid and urea were mixed in a 2:1 mass ratio with 4.2% phosphorous acid as a catalyst . The reaction proceeded at 195°C for 6 hours, achieving an 80.6% yield . Excess urea risks forming succinamide, a byproduct that complicates purification . Thermal stability studies indicate that temperatures above 200°C promote carbonization, necessitating precise control .

Optimal Conditions for Traditional Synthesis

| Parameter | Value | Impact on Yield |

|---|---|---|

| Succinic Acid:Urea | 2:1 (mass ratio) | Maximizes this compound formation |

| Temperature | 195°C | Balances reaction rate & side products |

| Catalyst | 4.2% Phosphorous acid | Accelerates dehydration |

| Reaction Time | 6 hours | Ensures completion |

This method’s scalability is enhanced by co-crystallizing residual succinic acid with urea, achieving a 95% total recovery rate . However, energy-intensive distillation for solvent recovery remains a limitation .

Green Synthesis in Aqueous Media

Recent efforts prioritize environmentally benign protocols. A solvent-free approach utilizing hot water (100°C) enables the direct reaction of succinic acid with primary amines . This method eliminates toxic solvents and catalysts, aligning with green chemistry principles.

N-alkyl succinimides exhibit higher yields (85–92%) compared to N-aryl derivatives (70–78%) due to the electrophilic nature of alkyl amines . For example, reacting succinic acid with n-butylamine in water for 4 hours yields 89% N-butylthis compound . The absence of organic solvents simplifies purification, though prolonged reaction times (8–12 hours) are required for aromatic amines .

Catalytic Methods Using Lewis Acids

Lewis acids, such as TaCl₅-silica gel composites, enhance reaction efficiency in solvent-free systems. A study demonstrated that succinic anhydride and aniline react over TaCl₅-silica gel at 120°C, yielding 91% N-phenylthis compound in 3 hours . The silica gel matrix improves surface area, while TaCl₅ facilitates imide ring closure .

Comparative Performance of Catalysts

| Catalyst | Substrate | Yield (%) | Time (h) |

|---|---|---|---|

| TaCl₅-SiO₂ | Succinic anhydride | 91 | 3 |

| ZrO₂ | Succinic acid | 84 | 5 |

| None (thermal) | Succinic acid | 75 | 6 |

These systems reduce energy consumption but require post-reaction catalyst separation, complicating large-scale applications .

Microwave-Assisted Synthesis

Microwave irradiation drastically shortens reaction times. A protocol combining succinic anhydride and benzylamine under microwave radiation (300 W, 140°C) achieves 94% yield in 15 minutes . The rapid heating minimizes side reactions, making this method ideal for heat-sensitive substrates. However, specialized equipment limits its industrial adoption .

Sub-Critical Water Reactions

Sub-critical water (280°C, 6.5 MPa) enables rapid this compound synthesis without catalysts. Succinic acid and aniline react within 30 minutes, yielding 88% N-phenylthis compound . The high temperature and pressure promote dehydration, while water’s ionized state stabilizes intermediates . This method is energy-intensive but produces minimal waste .

Solid-Phase and Solvent-Free Approaches

Solid-phase synthesis using sulfonated benzene-based catalysts (SBBC) offers exceptional selectivity. For instance, immobilizing succinic anhydride on SBBC resin and reacting with cyclohexylamine yields 93% N-cyclohexylthis compound in 2 hours . Solvent-free systems also avoid volatile organic compounds, though substrate compatibility is limited to low-melting-point amines .

属性

IUPAC Name |

pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c6-3-1-2-4(7)5-3/h1-2H2,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNICNPSHKQLFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25950-42-9, Array | |

| Record name | 2,5-Pyrrolidinedione, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25950-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8051629 | |

| Record name | Succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123-56-8, 584-43-0 | |

| Record name | Succinimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinimide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13376 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SUCCINIMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mercuric imidosuccinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mercuric imidosuccinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SUCCINIMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SUCCINIMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Pyrrolidinedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Succinimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUCCINIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10X90O3503 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Succinimide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240653 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。